molecular formula C6H12BrN3O B11881058 4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide

4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide

Cat. No.: B11881058
M. Wt: 222.08 g/mol
InChI Key: WCPCGXTVEXNFOY-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide is an organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a pyrazole ring, along with two methyl groups and a hydroxyl group. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where the pyrazole is reacted with formaldehyde and a primary or secondary amine.

    Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting it with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The aminomethyl group can be reduced to form a methyl group.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products

    Oxidation: Formation of 4-(Formylmethyl)-3,5-dimethyl-1H-pyrazol-1-ol.

    Reduction: Formation of 4-(Methyl)-3,5-dimethyl-1H-pyrazol-1-ol.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)catechol hydrobromide: Similar in structure but with a catechol ring instead of a pyrazole ring.

    Pyrrolidine derivatives: Contain a five-membered nitrogen-containing ring similar to pyrazoles but differ in their chemical properties and biological activities.

Uniqueness

4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-ol hydrobromide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its hydrobromide salt form also enhances its solubility and stability, making it more versatile for various applications.

Properties

Molecular Formula

C6H12BrN3O

Molecular Weight

222.08 g/mol

IUPAC Name

(1-hydroxy-3,5-dimethylpyrazol-4-yl)methanamine;hydrobromide

InChI

InChI=1S/C6H11N3O.BrH/c1-4-6(3-7)5(2)9(10)8-4;/h10H,3,7H2,1-2H3;1H

InChI Key

WCPCGXTVEXNFOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1O)C)CN.Br

Origin of Product

United States

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